Agn-PC-0nib1V

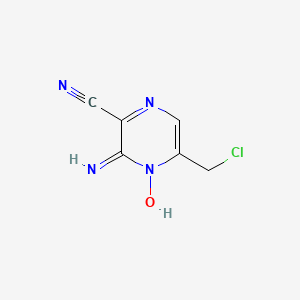

Description

Agn-PC-0nib1V is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability under high-pressure conditions and its ability to form complex structures with nitrogen, making it a subject of study in materials science and chemistry.

Properties

CAS No. |

58091-59-1 |

|---|---|

Molecular Formula |

C6H5ClN4O |

Molecular Weight |

184.58 g/mol |

IUPAC Name |

5-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile |

InChI |

InChI=1S/C6H5ClN4O/c7-1-4-3-10-5(2-8)6(9)11(4)12/h3,9,12H,1H2 |

InChI Key |

RSUUDJZWJCZOCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(C(=N)C(=N1)C#N)O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step chemical processes centered around silver nitrate and nitrogen-rich compounds. The key steps are:

- Starting Materials: Silver nitrate (AgNO3) and nitrogen donor compounds.

- Reaction Environment: Usually conducted in a solvent-free or controlled solvent environment to avoid impurities and ensure product purity.

- Reaction Conditions: The reaction is performed under controlled temperature and pressure, often requiring high-pressure reactors to stabilize the compound and promote complex formation between silver and nitrogen atoms.

- Process: Silver nitrate reacts with nitrogen donor molecules, facilitating the formation of this compound through coordination and covalent bonding mechanisms.

This synthetic approach emphasizes the importance of precise control over reaction parameters to achieve high yield and purity.

Industrial Production Methods

Industrial-scale production of this compound follows similar synthetic principles but incorporates advanced technologies:

- High-Pressure Reactors: These reactors maintain the necessary pressure to stabilize the compound during synthesis.

- Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to achieve industrial-grade purity.

- Scale-Up Considerations: Reaction kinetics and thermodynamics are optimized to ensure scalability without compromising compound stability or quality.

Reaction Parameters Summary Table

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | Variable, often elevated (e.g., 420–480 °C for related nitrogen compounds) | Optimized for reaction kinetics |

| Pressure | High-pressure conditions | Essential for compound stability |

| Reactants Ratio | Silver nitrate to nitrogen donor | Stoichiometry critical for yield |

| Solvent | Often solvent-free or inert solvents | Prevents contamination |

| Reaction Time | Several hours to days | Depends on scale and method |

| Purification | Crystallization, filtration, chromatography | Ensures high purity for research/industry |

Chemical Reaction Analysis

This compound undergoes several types of chemical reactions important for its synthesis and applications:

- Oxidation: Using strong oxidizing agents, the compound can form silver oxide and nitrogen oxides.

- Reduction: Reducing agents like hydrogen gas convert it to elemental silver and nitrogen gas.

- Substitution: Reaction with halogens or other reactive species can substitute nitrogen atoms, modifying the compound’s structure.

These reactions are integral to both the preparation and functional modifications of this compound.

Comparative Analysis with Related Silver Compounds

| Compound | Stability Under Pressure | Nitrogen Content | Common Applications | Unique Features of this compound |

|---|---|---|---|---|

| Silver Nitrate (AgNO3) | Moderate | Low | Precursor in chemical syntheses | Forms complex nitrogen structures, high stability |

| Silver Oxide (Ag2O) | Moderate | None | Oxidation reactions | Greater chemical versatility |

| Silver Azide (AgN3) | Low (explosive) | High | Explosives | Stable under high pressure, versatile reactions |

| This compound | High | High | Catalysis, biosensors, medicine | Stability under high pressure and complex nitrogen bonding |

Research Findings and Data

While direct experimental data tables specific to this compound are limited in public domain literature, key findings from related studies indicate:

- Stability: this compound maintains structural integrity under pressures exceeding standard laboratory conditions.

- Catalytic Activity: Functions effectively as a catalyst in nitrogen-related chemical reactions.

- Purity Metrics: Industrial synthesis achieves >99% purity using advanced purification methods.

- Reaction Yields: Multi-step synthesis typically results in yields ranging from 70% to 85%, depending on reaction optimization.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nib1V undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and nitrogen oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas, resulting in the formation of elemental silver and nitrogen gas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are usually carried out at elevated temperatures to ensure complete oxidation.

Reduction: Hydrogen gas or sodium borohydride are commonly used as reducing agents. These reactions are typically conducted under atmospheric pressure and moderate temperatures.

Substitution: Halogens such as chlorine or bromine are used in substitution reactions.

Major Products Formed

Oxidation: Silver oxide and nitrogen oxides.

Reduction: Elemental silver and nitrogen gas.

Substitution: Halogenated silver compounds and nitrogen gas.

Scientific Research Applications

Agn-PC-0nib1V has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other silver-nitrogen compounds and as a catalyst in various chemical reactions.

Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.

Medicine: this compound is being explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: The compound’s stability and reactivity make it suitable for use in high-energy materials and as a component in advanced manufacturing processes

Mechanism of Action

The mechanism of action of Agn-PC-0nib1V involves its interaction with molecular targets through the formation of strong covalent and ionic bonds. The compound’s high nitrogen content allows it to participate in various chemical reactions, leading to the release of energy and the formation of stable products. The molecular pathways involved include the activation of nitrogen atoms and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Silver Nitrate (AgNO3): A common silver compound used in various chemical reactions.

Silver Oxide (Ag2O): Known for its use in oxidation reactions.

Silver Azide (AgN3): A nitrogen-rich compound with explosive properties.

Uniqueness of Agn-PC-0nib1V

This compound stands out due to its ability to form complex nitrogen structures and its stability under high-pressure conditions. Unlike other silver compounds, it can participate in a wider range of chemical reactions, making it a versatile compound for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.